5-Chloro-3-ethoxypyrazin-2-amine
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Overview
Description
5-Chloro-3-ethoxypyrazin-2-amine: is an organic compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol It is a pyrazine derivative, characterized by the presence of a chlorine atom at the 5-position, an ethoxy group at the 3-position, and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxypyrazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrazine derivative.
Ethoxylation: The ethoxy group is introduced at the 3-position using ethyl alcohol in the presence of a base like sodium ethoxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-ethoxypyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of specialized materials with desired properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethoxypyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
- 5-Chloro-2-phenyl-1H-indole
- 5-Chloro-2-methylpyrimidin-4(3H)-one
- 5-Chloro-2-methyl-3-nitropyridine
- 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Comparison: 5-Chloro-3-ethoxypyrazin-2-amine is unique due to the combination of its chlorine, ethoxy, and amine functional groups. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. For instance, the presence of the ethoxy group can enhance its solubility and influence its interaction with biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
1259478-70-0 |
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Molecular Formula |
C6H8ClN3O |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
5-chloro-3-ethoxypyrazin-2-amine |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3,(H2,8,9) |
InChI Key |
ZLSQWTANNRJECS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1N)Cl |
Origin of Product |
United States |
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